
D-(-)-2-Phenylglycine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(-)-2-Phenylglycine-d5 is a chiral amino acid derivative that has become increasingly popular in the scientific community due to its strong affinity for specific receptors in the body and its ability to be used in a variety of laboratory experiments. It is a stable compound that can be synthesized in a variety of ways, and it can be used to study a range of biochemical and physiological processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of D-(-)-2-Phenylglycine-d5 involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
Benzaldehyde-d5, Benzyl cyanide, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Ethanol, Wate
Reaction
Benzaldehyde-d5 is reacted with benzyl cyanide in the presence of sodium borohydride to form racemic 2-phenyl-2-hydroxyacetonitrile-d5., Benzaldehyde-d5, Benzyl cyanide, Sodium borohydride, Room temperature, Anhydrous conditions, Moderate.
The racemic 2-phenyl-2-hydroxyacetonitrile-d5 is treated with hydrochloric acid to form the corresponding hydrochloride salt., Racemic 2-phenyl-2-hydroxyacetonitrile-d5, Hydrochloric acid, Room temperature, Moderate.
The hydrochloride salt is then treated with sodium hydroxide to form the free base., Hydrochloride salt, Sodium hydroxide, Room temperature, Moderate.
The free base is extracted with diethyl ether and the organic layer is washed with water and dried over anhydrous sodium sulfate., Free base, Diethyl ether, Water, Anhydrous sodium sulfate, Room temperature, Good.
The diethyl ether is evaporated under reduced pressure to obtain D-(-)-2-Phenylglycine-d5 as a white solid., Organic layer, Reduced pressure, Good.
Mecanismo De Acción
The mechanism of action of D-(-)-2-Phenylglycine-d5 is not completely understood, but it is believed to bind to certain receptors in the body. It is thought to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. Additionally, it is thought to interact with the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of D-(-)-2-Phenylglycine-d5 are not completely understood, but it is believed to have a range of effects on the body. It is thought to have an anxiolytic effect, which may be due to its interaction with the GABA-A receptor. Additionally, it is thought to have an antidepressant effect, which may be due to its interaction with the 5-HT2A receptor. It is also believed to have a neuroprotective effect, as well as an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using D-(-)-2-Phenylglycine-d5 in laboratory experiments is that it is a stable compound that can be synthesized in a variety of ways. Additionally, it has strong affinity for specific receptors in the body, making it an ideal compound for studying the biochemical and physiological effects of various compounds. However, it is important to note that the effects of D-(-)-2-Phenylglycine-d5 on the body are not completely understood, and it is important to be aware of the potential risks associated with using it in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for D-(-)-2-Phenylglycine-d5 research. One potential direction is to further study the biochemical and physiological effects of this compound on the body. Additionally, further research could be done to determine the potential therapeutic applications of this compound. Additionally, further research could be done to determine the potential side effects of this compound. Finally, further research could be done to determine the potential interactions of this compound with other drugs and compounds.
Aplicaciones Científicas De Investigación
D-(-)-2-Phenylglycine-d5 has a wide range of applications in scientific research. It has been used to study the binding properties of various receptors, as well as the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on various receptors, as well as the effects of drugs on the body. Additionally, D-(-)-2-Phenylglycine-d5 has been used in a variety of laboratory experiments, such as enzyme assays, receptor binding assays, and cell culture experiments.
Propiedades
Número CAS |
1246817-98-0 |
|---|---|
Nombre del producto |
D-(-)-2-Phenylglycine-d5 |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
156.196 |
Nombre IUPAC |
(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D |
Clave InChI |
ZGUNAGUHMKGQNY-MWQKFOQQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Sinónimos |
(αR)-α-Amino-benzeneacetic-d5 Acid; D-2-Phenyl-glycine-d5; (-)-(R)-Phenylglycine-d5; (-)-Phenylglycine-d5; (2R)-Amino-2-phenylethanoic-d5 Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



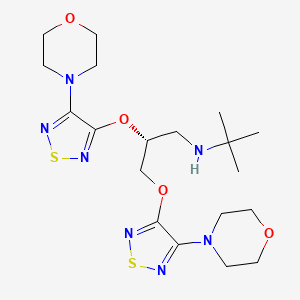
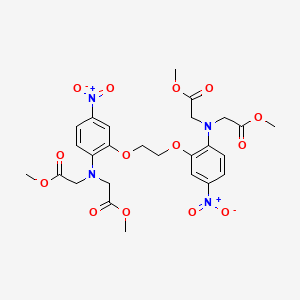
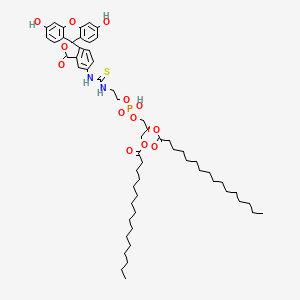
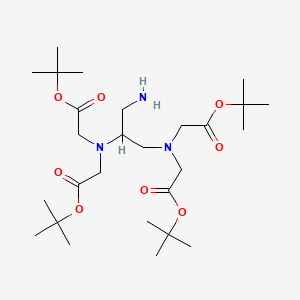
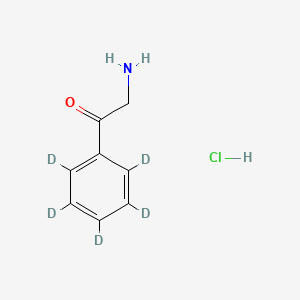
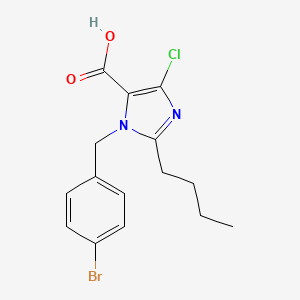
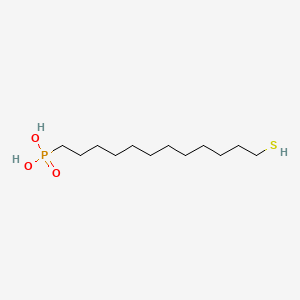
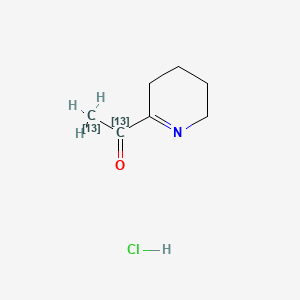
![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde](/img/structure/B586953.png)